1-(2,5-Dimethylphenyl)propan-1-one

Thermal Stability Process Chemistry Distillation

1-(2,5-Dimethylphenyl)propan-1-one (CAS 35031-52-8) is an alkyl-phenylketone with the molecular formula C11H14O and a molecular weight of 162.23 g/mol. It features a propanone group attached to a phenyl ring substituted with two methyl groups at the 2 and 5 positions.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
CAS No. 35031-52-8
Cat. No. B1273593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Dimethylphenyl)propan-1-one
CAS35031-52-8
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCCC(=O)C1=C(C=CC(=C1)C)C
InChIInChI=1S/C11H14O/c1-4-11(12)10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3
InChIKeyMWTJJAYEJFLROK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,5-Dimethylphenyl)propan-1-one (CAS 35031-52-8): A Regiospecific Aryl Ketone Building Block


1-(2,5-Dimethylphenyl)propan-1-one (CAS 35031-52-8) is an alkyl-phenylketone with the molecular formula C11H14O and a molecular weight of 162.23 g/mol . It features a propanone group attached to a phenyl ring substituted with two methyl groups at the 2 and 5 positions. This compound serves as a versatile intermediate in organic synthesis, and its regiospecific substitution pattern distinguishes it from its closest isomers, such as 1-(2,4-dimethylphenyl)propan-1-one (CAS 35031-55-1) [1].

Why 1-(2,5-Dimethylphenyl)propan-1-one Cannot Be Simply Interchanged with Other Dimethylphenyl Ketone Isomers


Regioisomeric alkyl-phenylketones, such as 1-(2,5-dimethylphenyl)propan-1-one and 1-(2,4-dimethylphenyl)propan-1-one, exhibit distinct physicochemical properties due to the positioning of methyl substituents on the aromatic ring [1]. These differences directly impact critical experimental parameters like boiling point, density, and lipophilicity (LogP), which in turn affect reaction conditions, purification strategies, and the physical properties of downstream synthetic products. A simple substitution of one isomer for another without accounting for these quantifiable differences can lead to unexpected outcomes in synthesis, analysis, or formulation, undermining experimental reproducibility and increasing procurement risk.

Quantitative Differentiation of 1-(2,5-Dimethylphenyl)propan-1-one from its Closest Analog: A Head-to-Head Comparison


Boiling Point and Flash Point: Key Distinctions for Thermal Processing

The 2,5-dimethyl isomer exhibits a slightly lower estimated boiling point (EPA T.E.S.T.) compared to the 2,4-isomer, a difference that may influence distillation and reaction temperature selection. The flash point, a critical safety parameter, is marginally higher for the 2,5-isomer [1][2].

Thermal Stability Process Chemistry Distillation

Lipophilicity (LogP): Impact on Partitioning and Biological Membrane Permeability

The 2,5-dimethyl substitution pattern results in a distinct LogP value compared to other regioisomers. The experimentally determined or vendor-provided LogP for the 2,5-isomer is 3.11 , while the 2,4-isomer is reported with a LogP of 2.896 . This difference in lipophilicity will directly affect a compound's behavior in biphasic extractions, chromatographic retention, and, if used in a biological context, its membrane permeability and distribution.

Drug Design ADME Lipophilicity

Density and Water Solubility: Implications for Formulation and Reaction Medium

The 2,5-isomer has a slightly lower estimated water solubility (EPA T.E.S.T.) compared to the 2,4-isomer, while the estimated density is identical. This minor solubility difference, though small, could become relevant in biphasic aqueous-organic reaction systems or for processes sensitive to trace water content [1][2].

Formulation Solubility Reaction Engineering

Procurement-Relevant Purity and Physical Form: Ensuring Reproducible Starting Material

The 2,5-isomer is commercially available as a liquid with a specified purity of 95%, a form that may be more convenient for certain synthetic applications compared to solid analogs . In contrast, the 2,4-isomer is often described with a melting point around 36°C [1], indicating it may be a low-melting solid at room temperature. This physical state difference can affect handling, weighing accuracy, and dissolution rate.

Procurement Quality Control Reproducibility

Synthetic Accessibility and Potential Yield: A Class-Level Consideration

Both 2,5- and 2,4-dimethylpropiophenones are typically synthesized via Friedel-Crafts acylation of the corresponding xylene isomer with propionyl chloride . While specific isolated yields for 1-(2,5-dimethylphenyl)propan-1-one are not widely reported in the open literature, the reaction class is known to proceed in moderate to high yields. A related synthesis of a 2,5-dimethylphenyl ketone under similar conditions has been reported with a yield of 78% , providing a benchmark for expected efficiency.

Synthetic Methodology Friedel-Crafts Acylation Reaction Yield

Optimal Application Scenarios for 1-(2,5-Dimethylphenyl)propan-1-one (CAS 35031-52-8) Based on Quantitative Differentiation


Precise Control of Reaction Medium in Biphasic or Aqueous-Organic Systems

Given its slightly lower water solubility (410.7 mg/L) and higher lipophilicity (LogP 3.11) compared to the 2,4-isomer, 1-(2,5-dimethylphenyl)propan-1-one is a more suitable building block for synthetic sequences requiring efficient extraction into organic phases or for reactions conducted in water-sensitive environments [1].

Thermal Processing and Distillation-Based Purification

The marginally lower boiling point (243.78 °C) and higher flash point (96.93 °C) of the 2,5-isomer may offer a slight advantage in vacuum distillation or when a lower thermal exposure is desired during solvent removal [2].

Automated Synthesis and High-Throughput Experimentation

Its commercial availability as a high-purity (95%) liquid makes 1-(2,5-dimethylphenyl)propan-1-one particularly well-suited for automated liquid handling systems and high-throughput screening platforms, where solid handling can be a bottleneck .

Synthesis of Lipophilic Derivatives for Drug Discovery Programs

The increased LogP (3.11) of the 2,5-isomer makes it a preferred starting material for designing more lipophilic analogs, potentially enhancing membrane permeability and blood-brain barrier penetration in early-stage drug discovery projects .

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